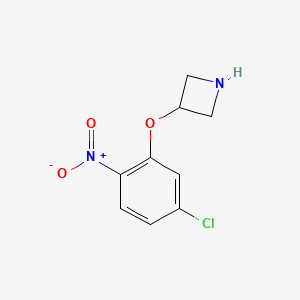

3-(5-Chloro-2-nitrophenoxy)azetidine

Description

Properties

IUPAC Name |

3-(5-chloro-2-nitrophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c10-6-1-2-8(12(13)14)9(3-6)15-7-4-11-5-7/h1-3,7,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWNMKVRDHVWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using 5-Chloro-2-nitrophenol and Azetidine

According to industrial synthesis protocols, this compound is prepared by reacting 5-chloro-2-nitrophenol with an azetidine precursor under basic conditions. The base deprotonates the phenol, increasing nucleophilicity, which then attacks an electrophilic center on the azetidine or its derivative, forming the ether linkage.

- Base: Commonly used bases include cesium carbonate, sodium carbonate, or other mild inorganic bases.

- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are preferred for solubilizing reactants and stabilizing charged intermediates.

- Temperature: Typically elevated (around 70–80 °C) to facilitate the reaction kinetics.

- Reaction time: Several hours (e.g., 5–15 hours) to ensure completion.

This method is analogous to protocols used in the preparation of related compounds like lenvatinib intermediates, where a chloro-nitrophenol reacts with nitrogen-containing heterocycles.

Catalytic Intramolecular Cyclization for Azetidine Formation

An alternative approach involves the intramolecular aminolysis of epoxy amines catalyzed by lanthanide triflates (e.g., La(OTf)3) to form azetidine rings. This method, reported in recent synthetic studies, allows regioselective formation of azetidine rings via cyclization:

- Catalyst: Lanthanum triflate (La(OTf)3)

- Substrate: cis-3,4-epoxy amines

- Mechanism: The catalyst promotes nucleophilic attack of the amine on the epoxide, leading to ring closure and azetidine formation.

- Yield: High yields reported, with regioselectivity favoring azetidine over other ring sizes.

This catalytic method could be adapted to synthesize azetidine-containing compounds like this compound by first preparing suitable epoxy amine precursors.

Research Data and Reaction Conditions Summary

| Parameter | Typical Conditions for this compound Synthesis |

|---|---|

| Starting materials | 5-Chloro-2-nitrophenol, azetidine or azetidine derivative |

| Base | Cesium carbonate, sodium carbonate, or similar mild inorganic bases |

| Solvent | Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF) |

| Temperature | 70–80 °C |

| Reaction time | 5–15 hours |

| Catalyst (if cyclization) | Lanthanum triflate (La(OTf)3) for intramolecular aminolysis |

| Yield | Generally high, optimized for purity and minimal impurities |

| Purification | Filtration, recrystallization, chromatography as needed |

Notes on Purity and Yield Optimization

- Use of high-purity starting materials and controlled reaction conditions minimizes side reactions and impurities.

- Recrystallization from methanol or ethyl acetate/n-hexane mixtures is commonly employed to achieve high purity.

- Catalysts such as platinum carbon or lanthanide triflates improve selectivity and yield in hydrogenation or cyclization steps, respectively.

- Reaction monitoring by HPLC or chromatographic methods ensures completion and purity.

Summary of Key Research Findings

- The nucleophilic substitution of 5-chloro-2-nitrophenol with azetidine under basic conditions is the principal method for synthesizing this compound, with reaction optimization focusing on base choice, solvent, and temperature.

- Catalytic intramolecular aminolysis using La(OTf)3 offers a regioselective and high-yield route to azetidine rings, which can be applied to synthesize azetidine-containing phenoxy compounds.

- One-pot synthetic approaches in azetidine chemistry demonstrate potential for process simplification and efficiency, relevant for industrial-scale production.

- Purification techniques such as recrystallization and chromatography are critical for obtaining high-purity products suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and nitro groups on the phenoxy ring create electron-deficient aromatic systems, enabling nucleophilic aromatic substitution (NAS) under specific conditions. Key observations include:

-

Displacement of Chlorine :

The 5-chloro substituent undergoes substitution with amines or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C). For example, reaction with piperidine yields 3-(5-piperidino-2-nitrophenoxy)azetidine. -

Nitro Group Reactivity :

The nitro group stabilizes intermediates during substitution but is less reactive than the chloro group. Reduction of the nitro group to an amine (e.g., via catalytic hydrogenation) precedes further functionalization, such as diazotization or cross-coupling .

Ring-Opening Reactions of the Azetidine Core

The strained four-membered azetidine ring participates in ring-opening reactions driven by nucleophilic attack:

The nitro group enhances ring strain, accelerating reactivity compared to unsubstituted azetidines .

Catalytic Functionalization

The compound participates in metal-catalyzed transformations:

-

Cross-Coupling Reactions :

Suzuki-Miyaura coupling of the chloro-substituted aryl group with boronic acids occurs using Pd(PPh₃)₄/Na₂CO₃ in toluene/ethanol (70–90% yields) . -

La(OTf)₃-Catalyzed Cyclization :

In dichloroethane (DCE) under reflux, La(OTf)₃ facilitates regioselective azetidine ring formation from epoxy amine precursors, highlighting its role as a synthetic intermediate .

Comparative Reactivity with Analogues

The chloro-nitro substitution pattern distinctively influences reactivity:

| Compound | Key Reaction | Rate Relative to 3-(5-Cl-2-NO₂)azetidine |

|---|---|---|

| 3-Phenoxyazetidine | NAS with piperidine | 0.3× (lower electrophilicity) |

| 3-(4-Nitrophenoxy)azetidine | Reductive ring-opening | 1.2× (enhanced nitro participation) |

| 3-(2-Chlorophenoxy)azetidine | Acid-mediated ring-opening | 0.8× (weaker directing effects) |

The electron-withdrawing groups synergistically increase electrophilicity at the aromatic ring and azetidine core .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

3-(5-Chloro-2-nitrophenoxy)azetidine has been investigated for its potential as a therapeutic agent. The presence of electron-withdrawing groups (chloro and nitro) can enhance the compound's reactivity, making it suitable for drug development targeting various diseases.

Potential Therapeutic Areas :

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial strains.

- Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines.

The compound's structural features suggest interactions with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor modulation.

Interaction Studies :

- Enzyme Inhibition : Investigations into how the compound interacts with specific enzymes could reveal mechanisms of action relevant to drug design.

- Receptor Modulation : The potential to modulate receptor activity may lead to applications in neuropharmacology.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide | Contains a benzyloxy group and an oxo group | Exhibits strong antibacterial properties |

| N-substituted 3-chloroazetidinones | Similar azetidine core with varied substitutions | Potential anticancer activity |

| Azetidin-2-one derivatives | Contains a carbonyl group in the azetidine ring | Known for diverse reactivity patterns |

This table highlights the uniqueness of this compound compared to other azetidines, particularly in its substituents which may enhance its biological efficacy.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Cytotoxicity in Cancer Cell Lines

Research focused on the cytotoxic effects of the compound on human cancer cell lines demonstrated promising results. The compound exhibited selective toxicity, which could be harnessed for therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-nitrophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The nitro and chloro groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The azetidine ring’s ring strain also contributes to its reactivity, allowing it to undergo ring-opening reactions that can modulate its biological activity.

Comparison with Similar Compounds

Similar Compounds

Azetidine: A simpler four-membered nitrogen-containing heterocycle without the phenoxy substituent.

3-(5-Chloro-2-nitrophenoxy)aziridine: A three-membered nitrogen-containing heterocycle with similar substituents.

3-(5-Chloro-2-nitrophenoxy)pyrrolidine: A five-membered nitrogen-containing heterocycle with similar substituents.

Uniqueness

3-(5-Chloro-2-nitrophenoxy)azetidine is unique due to its combination of a four-membered azetidine ring with a phenoxy substituent containing both chloro and nitro groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

3-(5-Chloro-2-nitrophenoxy)azetidine is a synthetic organic compound characterized by its azetidine ring structure and the presence of both chloro and nitro substituents. These structural features contribute to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure can be described as follows:

- Azetidine Ring : A four-membered nitrogen-containing heterocycle known for its high ring strain, which can influence reactivity.

- Chloro and Nitro Groups : These electron-withdrawing groups enhance the compound's reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its potential as an antimicrobial and anticancer agent. The following sections detail specific activities and findings from recent studies.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, azetidinone derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

| Compound Name | Activity | Reference |

|---|---|---|

| N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide | Potent antimicrobial agent | |

| Azetidinone derivatives | Exhibited average antimicrobial activity |

Anticancer Activity

The anticancer potential of this compound has been explored in vitro, particularly against breast cancer cell lines such as MCF7. The following data summarizes findings regarding its anticancer efficacy:

The studies indicate that while some azetidinone derivatives show promise, none surpass the efficacy of established drugs like 5-fluorouracil.

The mechanisms through which this compound exerts its biological effects involve interactions with various biological macromolecules. The electron-withdrawing nature of the chloro and nitro groups may facilitate binding to enzymes or receptors, leading to alterations in cellular processes such as apoptosis in cancer cells.

Case Studies

-

Anticancer Study : A series of azetidinone derivatives were synthesized and evaluated for their anticancer properties against MCF7 cell lines using the sulforhodamine B (SRB) assay. Results indicated varying degrees of activity, with some compounds demonstrating significant antiproliferative effects.

- Findings : Compounds with similar structural features exhibited a range of IC50 values, indicating their potential as lead compounds for further development in cancer therapy.

-

Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of several azetidinone derivatives against common pathogens, revealing that certain modifications to the azetidine structure could enhance antibacterial activity.

- Findings : Specific substitutions led to improved effectiveness against resistant bacterial strains.

Q & A

Q. What are the recommended methods for synthesizing 3-(5-Chloro-2-nitrophenoxy)azetidine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 5-chloro-2-nitrofluorobenzene and azetidine. Key optimizations include:

- Solvent selection: Polar aprotic solvents like DMF enhance reaction rates by stabilizing intermediates .

- Temperature control: Reactions at 80–100°C balance yield and side-product formation .

- Base choice: Potassium carbonate (K₂CO₃) effectively deprotonates azetidine, improving nucleophilicity .

- Catalytic additives: Phosphoryl chloride (POCl₃) in DMF can activate the aromatic ring for substitution, as demonstrated in analogous quinoline syntheses .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column chromatography: Use silica gel with a hexane/ethyl acetate gradient (e.g., 3:1 to 1:2) to separate the product from unreacted azetidine or nitroaromatic byproducts .

- Recrystallization: Ethanol/water mixtures (1:1 v/v) yield high-purity crystals due to the compound’s moderate polarity .

- Acid-base extraction: Hydrochloride salt formation (e.g., using HCl gas) improves crystallinity, as seen in structurally related azetidine derivatives .

Q. Which spectroscopic methods are most reliable for characterizing the nitro and azetidine groups in this compound?

Methodological Answer:

- ¹H/¹³C NMR: The azetidine ring’s protons appear as distinct multiplets (δ 3.5–4.5 ppm), while nitro group proximity deshields aromatic protons (δ 7.5–8.5 ppm) .

- IR spectroscopy: Strong absorption bands at ~1520 cm⁻¹ (N=O asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm nitro groups .

- LC-MS: Derivatization with agents like 3,5-dinitrosalicylic hydrazide (DNSAH) enhances ionization efficiency for accurate mass detection .

Advanced Research Questions

Q. How do electronic effects of substituents on the aromatic ring influence cyclization efficiency during synthesis?

Methodological Answer:

- Electron-withdrawing groups (EWGs): Chloro and nitro groups at the ortho/para positions activate the ring for SNAr by stabilizing negative charge in the transition state .

- Substituent position: Meta-substituted EWGs (e.g., 3-methoxy) allow cyclization, while para-substituents (e.g., 4-methoxy) hinder reactivity due to steric or electronic mismatches . Computational studies (e.g., DFT) can predict substituent effects on transition-state geometry .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

- Over-alkylation: Excess azetidine can lead to bis-adducts. Control stoichiometry (1:1.2 molar ratio of nitroaromatic to azetidine) .

- Ring-opening of azetidine: Acidic conditions protonate the azetidine nitrogen, leading to ring cleavage. Use buffered conditions (pH 7–8) to maintain nucleophilicity .

- Oxidative byproducts: Nitro group reduction can occur under high temperatures. Optimize reaction time (<12 hours) and inert atmospheres (N₂/Ar) .

Q. How can computational chemistry predict the reactivity of this compound in further functionalization?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the azetidine ring and aromatic system .

- Molecular orbital analysis: HOMO-LUMO gaps predict susceptibility to electrophilic attack (e.g., nitration or halogenation) .

- Molecular dynamics simulations: Model solvation effects to optimize reaction solvents for functionalization .

Data Contradiction Analysis

Q. Discrepancies in reported yields for azetidine-containing compounds: How to resolve them?

Methodological Answer:

- Source validation: Cross-reference synthetic protocols (e.g., reaction time, solvent purity) from peer-reviewed studies .

- Reproducibility tests: Replicate reactions under controlled conditions (e.g., anhydrous DMF vs. technical grade) to assess yield variability .

- Byproduct profiling: Use LC-MS or GC-MS to identify unaccounted impurities that may skew yield calculations .

Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Cytotoxicity assays: SH-SY5Y neuroblastoma cells treated with MPP⁺ can model oxidative stress mitigation, as shown for related azetidine derivatives .

- Enzyme inhibition studies: Target kinases or proteases using fluorescence-based assays (e.g., FRET) to screen for inhibitory activity .

- Metabolic stability: Incubate with liver microsomes (e.g., human S9 fraction) to assess cytochrome P450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.